molecular formula C13H16N2 B2402372 (2R)-2-Methyl-3-quinolin-3-ylpropan-1-amine CAS No. 2248199-75-7

(2R)-2-Methyl-3-quinolin-3-ylpropan-1-amine

Cat. No.: B2402372
CAS No.: 2248199-75-7
M. Wt: 200.285
InChI Key: VIUIKJJRFANNIQ-SNVBAGLBSA-N
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Description

(2R)-2-Methyl-3-quinolin-3-ylpropan-1-amine is a chiral amine compound with a quinoline ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-quinolin-3-ylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and 2-methylpropan-1-amine.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, a common method involves the use of a palladium-catalyzed coupling reaction under an inert atmosphere.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-quinolin-3-ylpropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline or tetrahydroquinoline structure.

    Substitution: The amine group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

(2R)-2-Methyl-3-quinolin-3-ylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-quinolin-3-ylpropan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell proliferation, survival, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Methyl-3-quinolin-3-ylpropan-1-amine: The enantiomer of the compound with similar but distinct biological activity.

    Quinoline Derivatives: Compounds with similar quinoline ring structures but different substituents.

Uniqueness

(2R)-2-Methyl-3-quinolin-3-ylpropan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer and other quinoline derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2R)-2-methyl-3-quinolin-3-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10(8-14)6-11-7-12-4-2-3-5-13(12)15-9-11/h2-5,7,9-10H,6,8,14H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUIKJJRFANNIQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2N=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=CC=CC=C2N=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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